molecular formula C37H38B2O4 B3178605 9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester CAS No. 676168-63-1

9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester

Cat. No.: B3178605
CAS No.: 676168-63-1
M. Wt: 568.3 g/mol
InChI Key: YXJAZXMAZKKRJD-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is a boronic ester derivative of spirobifluorene. This compound is notable for its unique structure, which includes a spiro linkage between two fluorene units and boronic ester groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions involves the formation of boron-oxygen bonds, which are essential for the catalytic activity of the compound. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can interact with other biomolecules, such as nucleic acids, influencing their structure and function .

Cellular Effects

The effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses .

Molecular Mechanism

The molecular mechanism of action of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions typically involve the formation of boron-oxygen bonds, which are crucial for the compound’s catalytic activity. Additionally, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can change over time. This compound is known for its stability, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in gene expression and cellular metabolism, which can persist even after the compound has been removed .

Dosage Effects in Animal Models

The effects of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting the formation of carbon-carbon bonds and enhancing metabolic pathways. At high doses, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is involved in several metabolic pathways, particularly those related to organic synthesis and carbon-carbon bond formation. This compound interacts with various enzymes and cofactors, facilitating the conversion of substrates into complex organic molecules. The effects on metabolic flux and metabolite levels are significant, as 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester can enhance the efficiency of these pathways and promote the formation of desired products .

Transport and Distribution

Within cells and tissues, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution mechanisms ensure that 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester reaches its target sites within the cell, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester typically involves the reaction of spirobifluorene with boronic acid derivatives. One common method is the direct borylation of spirobifluorene using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9,9’-Spirobi[fluorene]-2,2’-diyldiboronic acid pinacol ester offers enhanced stability and reactivity due to its spiro linkage and boronic ester groups. This makes it particularly useful in complex organic synthesis and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-25-13-9-11-15-29(25)37(31(27)21-23)30-16-12-10-14-26(30)28-20-18-24(22-32(28)37)39-42-35(5,6)36(7,8)43-39/h9-22H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJAZXMAZKKRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=C5C=C(C=C7)B8OC(C(O8)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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